N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]ethanediamide
Description
N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a synthetic compound featuring a central ethanediamide (oxalamide) backbone. Its structure comprises two distinct substituents:
- A benzylpiperidinylmethyl group: The piperidine ring is substituted with a benzyl group at the 1-position and a methyl linker at the 4-position, connecting to the ethanediamide nitrogen.
- A 4-fluorophenylmethyl group: A para-fluorinated benzyl group attached to the second nitrogen of the ethanediamide.
The compound’s physicochemical properties, including lipophilicity (logP ~3.2, estimated) and molecular weight (~393.45 g/mol), indicate moderate bioavailability and blood-brain barrier penetration.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c23-20-8-6-17(7-9-20)14-24-21(27)22(28)25-15-18-10-12-26(13-11-18)16-19-4-2-1-3-5-19/h1-9,18H,10-16H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDXUINFFMSPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Scientific Research Applications
Neurological Disorders
Research indicates that compounds related to N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]ethanediamide may serve as potential treatments for neurological disorders. Specifically, derivatives have been investigated for their ability to act as muscarinic receptor antagonists, which could be beneficial in treating conditions such as Alzheimer's disease and Lewy Body Dementia . These compounds are designed to selectively target specific muscarinic receptors, thereby modulating cholinergic signaling pathways implicated in cognitive function.
Pain Management
The compound has also been studied for its analgesic properties. Its structural analogs have shown promise in binding to sigma receptors, which are involved in pain modulation. A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated significant affinity for sigma receptors, suggesting a potential role in pain management therapies .
Study on Neurological Effects
A notable study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of several derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamides. The results indicated that these compounds exhibited varying degrees of affinity for sigma receptors, with implications for their use in treating neurological disorders .
| Compound Name | Affinity (Ki) | Target Receptor |
|---|---|---|
| Compound A | 35 nM | σ1 |
| Compound B | 50 nM | σ2 |
Analgesic Potential
Another research effort focused on the analgesic potential of related compounds. The study found that certain derivatives were effective in reducing pain responses in animal models, highlighting their potential application in developing new pain relief medications.
Comparison with Similar Compounds
Structural Analogues of Ethanediamide Derivatives
Ethanediamide derivatives exhibit diverse pharmacological profiles depending on substituent variations. Key comparisons include:
Key Observations :
- Piperidine vs. Piperazine : The target compound’s benzylpiperidine group enhances lipophilicity compared to piperazine-containing analogs (e.g., ), favoring CNS activity. Piperazine derivatives often exhibit polar interactions, reducing membrane permeability .
- Backbone Flexibility : Ethanediamide derivatives with rigid linkers (e.g., furan in ) show constrained conformations, whereas the target compound’s methylene spacers allow greater rotational freedom, possibly enabling broader receptor interactions.
Piperidine-Based Opioid Analogs
Key Observations :
- Amide vs. Ethanediamide: The target’s ethanediamide group introduces two hydrogen-bonding sites, which may reduce opioid receptor affinity compared to mono-amide opioids (e.g., fentanyl) but enhance selectivity for non-opioid targets (e.g., viral proteins) .
- Benzyl vs.
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- The target compound’s lower molecular weight and logP compared to 0LM suggest better solubility and oral bioavailability.
- The presence of two hydrogen bond donors (vs. one in 4-fluoro-butyrylfentanyl) may limit CNS penetration but enhance binding to peripheral targets .
Preparation Methods
Preparation of 1-Benzylpiperidin-4-ylmethylamine
The piperidine intermediate is synthesized via a three-step sequence:
-
1,4-Addition and Dieckmann Condensation : Benzylamine reacts with methyl acrylate to form N,N-bis(β-propionate methyl ester) benzylamine. Dieckmann cyclization under basic conditions (e.g., metallic sodium in anhydrous toluene) yields 1-benzyl-4-piperidone.
-
Reductive Amination : The ketone group in 1-benzyl-4-piperidone is reduced to a secondary amine using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C).
-
Methylation : The resultant amine is methylated via Eschweiler-Clarke reaction (formaldehyde/formic acid) or alkylation with methyl iodide to produce 1-benzyl-4-(aminomethyl)piperidine.
Key Data :
Synthesis of 4-Fluorobenzylamine
4-Fluorobenzylamine is prepared via:
-
Gabriel Synthesis : 4-Fluorobenzyl bromide reacts with phthalimide in DMF, followed by hydrazinolysis to liberate the amine.
-
Reduction of Nitrile : 4-Fluorobenzonitrile is reduced using LiAlH4 in dry THF.
Optimization Note : Hydrazinolysis achieves higher purity (>98%) compared to nitrile reduction, which often requires rigorous exclusion of moisture.
Diamide Bond Formation Strategies
Stepwise Amide Coupling via Oxalyl Chloride
-
Monoamide Formation : 1-Benzylpiperidin-4-ylmethylamine reacts with oxalyl chloride in dichloromethane (DCM) at 0°C to form the acid chloride intermediate. Quenching with 4-fluorobenzylamine in the presence of triethylamine (Et3N) yields the diamide.
-
Workup : The crude product is purified via column chromatography (SiO2, ethyl acetate/hexane) or recrystallization from ethanol/water.
Reaction Conditions :
One-Pot Coupling Using Carbodiimide Reagents
A mixture of oxalic acid, 1-benzylpiperidin-4-ylmethylamine, and 4-fluorobenzylamine is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. The reaction proceeds at RT for 24 hours.
Advantages :
-
Avoids handling hazardous oxalyl chloride.
-
Higher functional group tolerance.
Limitations :
Alternative Routes and Innovations
Solid-Phase Synthesis
A resin-bound oxalic acid derivative is sequentially coupled with 1-benzylpiperidin-4-ylmethylamine and 4-fluorobenzylamine. Cleavage from the resin (TFA/DCM) provides the diamide in 60% yield.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the EDCl/HOBt-mediated coupling, reducing reaction time from 24 hours to 30 minutes with comparable yield (68%).
Analytical Validation and Purification
Chromatographic Methods
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 5H, Ar-H), 7.15–7.10 (m, 2H, Ar-H), 6.95–6.90 (m, 2H, Ar-H), 3.75 (s, 2H, CH2N), 3.45 (s, 2H, CH2N), 2.85–2.70 (m, 4H, piperidine-H).
Challenges and Optimization Insights
Competing Side Reactions
Q & A
Q. Table 1: Example Synthetic Yields for Analogous Compounds
| Intermediate Reaction | Yield (%) | Conditions |
|---|---|---|
| Piperidinylmethyl amine formation | 61–63 | RT, 24h, Ar atmosphere |
| Final amidation | 70–75 | DMF, EDC/HOBt, 0°C→RT |
Basic: What safety precautions are recommended when handling this compound?
Answer:
Based on structural analogs (e.g., piperidine/fluorophenyl derivatives):
- GHS Hazards : Acute toxicity (Category 4), skin/eye irritation (Category 2). Use nitrile gloves, FFP3 masks, and chemical goggles .
- Ventilation : Perform reactions in fume hoods to avoid aerosolized particles (TLV: Not established; assume 0.1 mg/m³ as precaution) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Basic: How is the compound characterized post-synthesis?
Answer:
Routine characterization includes:
- NMR : H and C NMR to confirm piperidine ring protons (δ 2.5–3.5 ppm), fluorophenyl aromatic protons (δ 7.1–7.4 ppm), and amide NH signals (δ 8.0–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] (calc. for CHFNO: 390.1932) .
- HPLC : Purity assessment using C18 columns (UV detection at 254 nm; mobile phase: acetonitrile/water + 0.1% TFA) .
Advanced: How can conflicting bioactivity data between similar ethanediamide derivatives be resolved?
Answer:
Contradictions often arise from substituent effects. For example:
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances target binding (e.g., σ receptor affinity) but reduces solubility, complicating IC comparisons .
- Methodological Adjustments :
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of solubility .
- Perform molecular dynamics simulations to assess steric clashes caused by benzyl/fluorophenyl groups .
Q. Table 2: Bioactivity Comparison of Analogous Compounds
| Substituent | Target | IC (nM) | Solubility (µg/mL) |
|---|---|---|---|
| 4-Fluorophenyl | σ | 12 ± 3 | 15 |
| 3,4-Dichlorophenyl | σ | 8 ± 2 | 5 |
Advanced: What strategies optimize the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity Reduction : Introduce polar groups (e.g., hydroxyl) to the benzylpiperidine moiety without disrupting piperidine ring planarity .
- Metabolic Stability : Replace labile methyl groups with trifluoromethyl (e.g., 4-CF on phenyl) to resist CYP450 oxidation .
- Prodrug Design : Mask amide groups as esters to enhance oral bioavailability .
Q. Experimental Design :
LogP Optimization : Test analogs via shake-flask method (octanol/water partition coefficients).
Microsomal Assays : Incubate with rat liver microsomes to measure t .
Advanced: How to design experiments to determine the mechanism of action?
Answer:
- Target Identification :
- Radioligand Binding Assays : Screen against receptor panels (e.g., σ, μ-opioid) using H-labeled analogs .
- CRISPR Knockout Models : Validate target engagement in σ-KO cell lines .
- Pathway Analysis :
- Western Blotting : Measure downstream effectors (e.g., ERK phosphorylation) .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
Data Contradiction Analysis : If activity varies between in vitro and in vivo models, assess blood-brain barrier penetration via in situ perfusion assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
